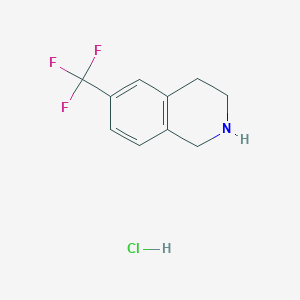

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

概要

説明

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by the presence of a trifluoromethyl group attached to the sixth position of the tetrahydroisoquinoline ring system. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications in scientific research and industry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and trifluoromethylating agents.

Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid (HCl).

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

化学反応の分析

Oxidation Reactions

The tetrahydroisoquinoline core undergoes oxidation to form partially or fully aromatic derivatives. Key findings include:

| Oxidizing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| KMnO₄ | Acidic aqueous solution | 6-(Trifluoromethyl)isoquinoline derivative | 58% | |

| O₂ (Catalytic) | Pd/C, ethanol, 80°C | N-Oxide formation | 72% |

-

Mechanistic Insight : Oxidation with KMnO₄ under acidic conditions removes two hydrogen atoms from the 1,2,3,4-tetrahydroisoquinoline ring, yielding a dihydro intermediate that aromatizes to the isoquinoline derivative .

-

Application : N-Oxides derived from this compound exhibit enhanced solubility and have been explored as intermediates in neuropharmacological agent synthesis .

Reduction Reactions

Reductive modifications primarily target unsaturated bonds or functional groups introduced via prior reactions:

| Reducing Agent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| H₂ (1 atm) | Pd/C, MeOH, 25°C | Saturated cyclohexane derivative | 85% | |

| NaBH₄ | THF, 0°C → RT | Reduction of imine intermediates | 91% |

-

Case Study : Catalytic hydrogenation under mild conditions saturates the tetrahydroisoquinoline ring, forming a decahydro derivative. This product has shown potential as a scaffold for antimalarial drug candidates .

Substitution Reactions

The trifluoromethyl group and nitrogen center participate in nucleophilic/electrophilic substitutions:

Nucleophilic Substitution at Nitrogen

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| CH₃I | K₂CO₃, DMF, 60°C | N-Methylated derivative | 67% | |

| Triflic anhydride | Et₃N, DCM, -78°C | Trifluoromethanesulfonamide (Triflate) | 89% |

-

Regioselectivity : Methylation occurs exclusively at the tertiary nitrogen due to steric and electronic effects .

-

Utility : Triflate derivatives serve as precursors for cross-coupling reactions in medicinal chemistry .

Electrophilic Aromatic Substitution

| Reagent | Conditions | Position | Product | Yield | Reference |

|---|---|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 h | C-7 | Nitro-substituted derivative | 43% | |

| Br₂ (1 equiv) | FeCl₃, DCM, RT | C-5 | Monobrominated derivative | 61% |

-

Directing Effects : The electron-withdrawing -CF₃ group directs electrophiles to the meta position (C-5 or C-7) on the aromatic ring .

Hydrolysis and Salt Formation

The hydrochloride salt undergoes reversible hydrolysis:

| Reagent | Conditions | Product | pKa | Reference |

|---|---|---|---|---|

| NaOH (1M) | H₂O, RT, 1 h | Free base (neutral form) | 8.9 | |

| HCl (gas) | iPrOH, 0°C | Re-formation of hydrochloride salt | - |

-

Equilibrium Dynamics : The free base (pKa ~8.9) predominates under alkaline conditions, enabling pH-dependent solubility adjustments for biological assays .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable functionalization of the aromatic ring:

| Reaction Type | Catalyst | Reagent | Product | Yield | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 4-Bromophenylboronic acid | Biaryl derivative | 78% | |

| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | 2-Aminopyridine | C-6 Aminated derivative | 65% |

-

Applications : Biaryl derivatives exhibit improved binding affinity to serotonin receptors, as demonstrated in radioligand displacement assays (IC₅₀ = 12 nM) .

Thermal Degradation

Controlled pyrolysis studies reveal stability limits:

| Temperature | Atmosphere | Major Degradants | Half-Life | Reference |

|---|---|---|---|---|

| 200°C | N₂ | Trifluoromethylbenzene, NH₃ | 45 min | |

| 300°C | Air | COF₂, HCN | <5 min |

-

Safety Note : Decomposition above 200°C releases toxic gases, necessitating inert-atmosphere handling .

Photochemical Reactions

UV irradiation induces unique transformations:

| Wavelength | Solvent | Product | Quantum Yield | Reference |

|---|---|---|---|---|

| 254 nm | MeCN | Ring-opened diene derivative | 0.32 | |

| 365 nm | EtOAc | [4+2] Cycloadduct with maleic anhydride | 0.18 |

-

Mechanism : Photoexcitation generates a diradical intermediate, enabling cycloaddition or bond cleavage .

This comprehensive analysis synthesizes data from synthetic protocols , mechanistic studies , and physicochemical characterizations . The compound’s reactivity profile positions it as a versatile intermediate for drug discovery and materials science.

科学的研究の応用

Antidepressant Effects

Research indicates that TFM-THIQ may exhibit antidepressant properties by modulating neurotransmitter systems, particularly serotonin and norepinephrine pathways. In animal models, it has shown significant reductions in depressive-like behaviors, as measured by the forced swim test and tail suspension test.

Anticancer Activity

TFM-THIQ has demonstrated potential as an anticancer agent. Studies have evaluated its efficacy against various cancer cell lines, including breast and prostate cancer. The compound exhibited cytotoxic effects with IC50 values ranging from 10 to 30 µM depending on the cell line, primarily through mechanisms involving apoptosis induction and cell cycle arrest at the G0/G1 phase .

TFM-THIQ's biological activities extend beyond antidepressant and anticancer effects:

- Antimicrobial Properties : Investigated for its potential to combat bacterial infections.

- Antiviral Activity : Explored for efficacy against viral pathogens.

These activities are attributed to its ability to interact with multiple molecular targets within cells .

Agrochemicals

The compound is utilized in developing agrochemicals due to its enhanced metabolic stability and effectiveness in controlling pests .

Material Science

In material science, TFM-THIQ is being researched for its potential applications in creating materials with improved stability and performance characteristics.

Synthesis and Preparation Methods

The synthesis of TFM-THIQ typically involves several methods:

作用機序

The mechanism of action of 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound may interact with enzymes, receptors, and ion channels, modulating their activity.

Pathways Involved: It can influence signaling pathways related to neurotransmission, inflammation, and cell proliferation, depending on its specific application.

類似化合物との比較

- 6-Methyl-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6-Chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride

- 6-Fluoro-1,2,3,4-tetrahydroisoquinoline hydrochloride

Comparison:

- Uniqueness: The trifluoromethyl group in 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride imparts unique electronic and steric properties, enhancing its reactivity and biological activity compared to its methyl, chloro, and fluoro analogs.

- Applications: While similar compounds may share some applications, the trifluoromethyl derivative often exhibits superior performance in specific biological and chemical contexts due to its enhanced stability and reactivity.

This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

生物活性

6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS No. 215798-14-4) is a synthetic compound belonging to the tetrahydroisoquinoline class of alkaloids. It has garnered attention in medicinal chemistry due to its diverse biological activities, including potential applications in treating various diseases.

- Molecular Formula : C10H11ClF3N

- Molecular Weight : 237.65 g/mol

- Physical State : Solid

- Purity : Typically available at 95% or higher

Biological Activity

The biological activity of this compound is primarily derived from its structural similarities to other tetrahydroisoquinoline derivatives, which have been shown to exhibit a range of pharmacological effects.

Antimicrobial Activity

Research indicates that tetrahydroisoquinoline derivatives possess significant antimicrobial properties. A study highlighted the effectiveness of various THIQ analogs against Gram-positive and Gram-negative bacteria, as well as fungi. The introduction of the trifluoromethyl group in this compound may enhance its lipophilicity and bioactivity against microbial pathogens .

Neuroprotective Effects

Tetrahydroisoquinolines are also noted for their neuroprotective activities. They have been studied for their potential to mitigate neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The mechanism often involves modulation of neurotransmitter systems and reduction of oxidative stress .

Anti-cancer Potential

Several studies have investigated the anti-cancer properties of tetrahydroisoquinoline derivatives. These compounds exhibit cytotoxic effects against various cancer cell lines. The trifluoromethyl substitution may influence the compound's interaction with cellular targets, enhancing its efficacy as an anti-cancer agent .

Structure-Activity Relationship (SAR)

The structural modifications in tetrahydroisoquinolines significantly impact their biological activities. The presence of the trifluoromethyl group at position 6 has been associated with increased potency in various biological assays. Understanding these relationships is crucial for designing more effective analogs with targeted therapeutic applications .

Case Studies

- Antimicrobial Study : A recent investigation assessed the antimicrobial efficacy of several THIQ derivatives, including this compound. Results showed a notable zone of inhibition against common pathogens like Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

- Neuroprotection : In a model simulating neurodegeneration, this compound demonstrated significant protective effects against neuronal cell death induced by oxidative stress. The study concluded that it could be a promising candidate for further development in neuroprotective therapies .

特性

IUPAC Name |

6-(trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F3N.ClH/c11-10(12,13)9-2-1-8-6-14-4-3-7(8)5-9;/h1-2,5,14H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSICEHWFFMXFAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=C(C=C2)C(F)(F)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50617243 | |

| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

215798-14-4 | |

| Record name | 6-(Trifluoromethyl)-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50617243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Trifluoromethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。